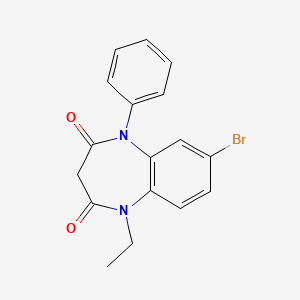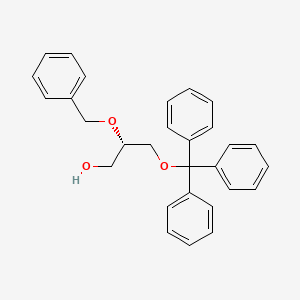
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol is an organic compound that features a benzyloxy group and a triphenylmethoxy group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol typically involves the protection of hydroxyl groups and the introduction of benzyloxy and triphenylmethoxy groups. One common method involves the use of benzyl chloride and triphenylmethyl chloride as reagents, with a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy and triphenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and triphenylmethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Benzyloxy)-3-(methoxy)propan-1-ol
- (2S)-2-(Benzyloxy)-3-(phenylmethoxy)propan-1-ol
- (2S)-2-(Benzyloxy)-3-(tert-butoxy)propan-1-ol
Uniqueness
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol is unique due to the presence of both benzyloxy and triphenylmethoxy groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
13383-07-8 |
|---|---|
Molecular Formula |
C29H28O3 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-phenylmethoxy-3-trityloxypropan-1-ol |
InChI |
InChI=1S/C29H28O3/c30-21-28(31-22-24-13-5-1-6-14-24)23-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2/t28-/m0/s1 |
InChI Key |
PZPFCXUMIFSNFH-NDEPHWFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H](CO)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
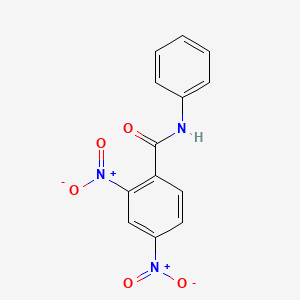
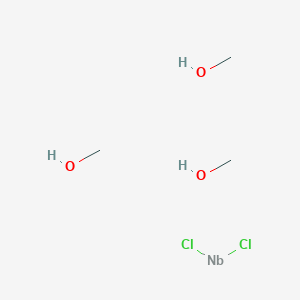
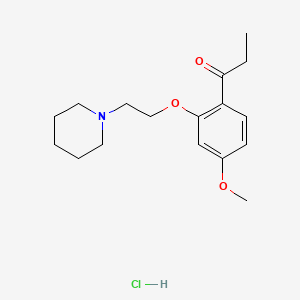

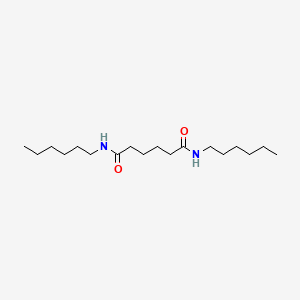

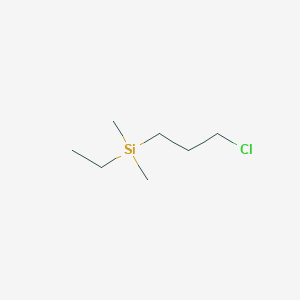

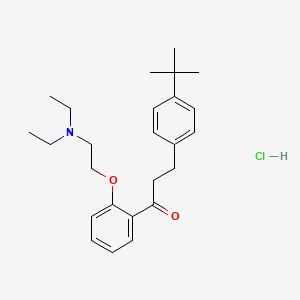


![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
